Rhodium oxide

Descripción

The exact mass of the compound Rhodium(III) oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

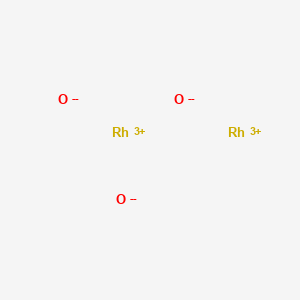

oxygen(2-);rhodium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Rh/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBXDTCPEWHXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh2O3, O3Rh2 | |

| Record name | Rhodium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276468 | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.809 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-35-0 | |

| Record name | Rhodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PYI3777JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rhodium (III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of rhodium (III) oxide (Rh₂O₃), a material of significant interest in catalysis, materials science, and electronics. This document details the crystallographic parameters of its primary polymorphs, outlines experimental protocols for their synthesis and characterization, and presents this information in a clear, accessible format for researchers and professionals.

Introduction to Rhodium (III) Oxide Polymorphs

Rhodium (III) oxide predominantly exists in two crystalline forms: the hexagonal α-phase and the orthorhombic β-phase. The hexagonal form, α-Rh₂O₃, is isostructural with corundum and is the more stable phase at lower temperatures. Upon heating to temperatures exceeding 750°C, α-Rh₂O₃ undergoes an irreversible transformation to the orthorhombic β-Rh₂O₃ structure.[1][2] A third high-pressure polymorph has also been reported.

Crystallographic Data

The crystallographic data for the hexagonal (α-phase) and orthorhombic (β-phase) of rhodium (III) oxide are summarized below. These tables provide essential information for crystallographic studies and material characterization.

Hexagonal α-Rh₂O₃

The hexagonal α-phase of rhodium (III) oxide adopts the corundum structure.[1]

Table 1: Crystallographic Data for Hexagonal α-Rh₂O₃

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | R-3c (No. 167) | [3][4] |

| Lattice Parameters (a, c) | a = 5.14 Å, c = 13.89 Å | [3] |

| Unit Cell Volume | 318.14 ų | [3] |

| Density (calculated) | 7.95 g/cm³ | [3] |

Table 2: Atomic Coordinates for Hexagonal α-Rh₂O₃

| Atom | Wyckoff Position | x | y | z | Reference |

| Rh | 12c | 2/3 | 1/3 | 0.182517 | [3] |

| O | 18e | 0.633202 | 2/3 | 0.416667 | [3] |

In this structure, the Rh³⁺ ion is coordinated to six oxygen atoms, forming RhO₆ octahedra. There are two distinct Rh-O bond lengths: three shorter bonds of approximately 2.04 Å and three longer bonds of about 2.07 Å.[3]

Orthorhombic β-Rh₂O₃

The orthorhombic β-phase of rhodium (III) oxide is formed at high temperatures. There is some discrepancy in the literature regarding its precise space group, with Pbcn, Pbca, and Pbna all being reported. This may be due to the existence of different high-temperature or high-pressure polymorphs.

Table 3: Crystallographic Data for Orthorhombic β-Rh₂O₃

| Parameter | Value (Pbcn) | Value (Pbna) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [5][6] |

| Space Group | Pbcn (No. 60) | Pbna | [5][6] |

| Lattice Parameters (a, b, c) | a = 5.26 Å, b = 5.45 Å, c = 7.24 Å | a = 5.17 Å, b = 5.38 Å, c = 7.24 Å | [5][6] |

Experimental Protocols

This section details common experimental methodologies for the synthesis and structural characterization of rhodium (III) oxide.

Synthesis of Hexagonal α-Rh₂O₃

A common route to α-Rh₂O₃ is the thermal decomposition of a rhodium nitrate (B79036) precursor.[2]

-

Precursor Preparation: An aqueous solution of rhodium (III) nitrate (Rh(NO₃)₃) is prepared.

-

Precipitation: Ammonium hydroxide (B78521) (NH₄OH) solution is added as a precipitating agent to form amorphous rhodium (hydrous) oxide.[2]

-

Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities and subsequently dried at 60°C.[2]

-

Calcination: The dried powder is then calcined in an air atmosphere. Heating to 650°C results in the formation of α-Rh₂O₃ as a single phase.[7] Intermediate phases such as RhO₂ may form at lower temperatures (e.g., 500°C).[2]

α-Rh₂O₃ can also be synthesized via a solid-state reaction.

-

Starting Material: Rhodium (III) chloride (RhCl₃) is used as the precursor.[1]

-

Reaction: The RhCl₃ is heated in a stream of oxygen at high temperatures. While the exact temperature profile can vary, temperatures in the range of 600-800°C are typically employed.

Synthesis of Orthorhombic β-Rh₂O₃

The orthorhombic phase is typically obtained by the thermal treatment of the hexagonal α-phase.

-

Starting Material: Crystalline α-Rh₂O₃ powder.

-

Calcination: The α-Rh₂O₃ is heated in an air atmosphere to a temperature above 750°C.[1] A temperature of 1000°C will yield β-Rh₂O₃ as a single phase.[7] The transformation is irreversible.[2]

Nanoparticle Synthesis via Hydrothermal Method

Nanosized particles of rhodium (III) oxide can be prepared using a hydrothermal approach. This method allows for control over particle size and morphology.

-

Precursor Solution: An aqueous solution of a rhodium salt, such as rhodium (III) nitrate, is prepared.

-

pH Adjustment: The pH of the solution is adjusted, often using ammonia, to induce the precipitation of a rhodium hydroxide precursor.[8]

-

Hydrothermal Treatment: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours).[8]

-

Post-Treatment: After cooling, the precipitate is collected, washed, and dried. Subsequent calcination may be required to obtain the desired crystalline phase.

Structural Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of rhodium (III) oxide.

-

Sample Preparation: A fine powder of the synthesized rhodium (III) oxide is prepared and mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 20-80°) with a specific step size and counting time.

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

-

Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed.[9] This involves fitting a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, and atomic positions), to the experimental data. The refinement process adjusts the structural parameters to minimize the difference between the calculated and observed patterns, yielding precise crystallographic information.[9][10]

Visualizations

The following diagrams illustrate the relationships between the different polymorphs of rhodium (III) oxide and a general workflow for its synthesis and characterization.

Caption: Synthesis pathways to α- and β-Rh₂O₃.

Caption: General experimental workflow.

References

- 1. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-1716: Rh2O3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

A Technical Guide to the Thermal Stability of Rhodium Oxide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of common rhodium oxide compounds, focusing on rhodium(III) oxide (Rh₂O₃) and rhodium(IV) oxide (RhO₂). This document details their decomposition pathways, phase transitions, and the experimental methodologies used to determine these properties.

Thermal Properties of Rhodium Oxides

Rhodium oxides are of significant interest in various catalytic and electronic applications. Their performance and longevity in high-temperature environments are critically dependent on their thermal stability. The two most common stoichiometric oxides of rhodium are rhodium(III) oxide (Rh₂O₃) and rhodium(IV) oxide (RhO₂).

Rhodium(III) Oxide (Rh₂O₃)

Rhodium(III) oxide, or rhodium sesquioxide, is a gray solid that exists in two primary crystalline forms: a hexagonal α-form (corundum structure) and an orthorhombic β-form.[1] The hexagonal form is the more common and stable phase at lower temperatures.

The thermal decomposition of Rh₂O₃ in air typically occurs at temperatures above 1000°C, yielding rhodium metal and oxygen.[2][3]

Phase Transition: The hexagonal α-Rh₂O₃ undergoes a phase transition to the orthorhombic β-Rh₂O₃ structure when heated above 750°C.[1]

Rhodium(IV) Oxide (RhO₂)

Rhodium(IV) oxide, or rhodium dioxide, is a black crystalline solid with a tetragonal rutile structure.[4] It is less stable than Rh₂O₃ and decomposes at a lower temperature. In an air atmosphere, RhO₂ transforms into Rh₂O₃ at approximately 850°C, which then further decomposes to rhodium metal at around 1050°C.[4]

Quantitative Thermal Stability Data

The following tables summarize the key thermal decomposition and phase transition temperatures for this compound compounds as reported in the literature.

Table 1: Thermal Decomposition Temperatures of Rhodium Oxides

| Compound | Formula | Decomposition Products | Decomposition Temperature (°C) | Atmosphere |

| Rhodium(III) Oxide | Rh₂O₃ | Rh + O₂ | ~1100 - 1150[3][5] | Air |

| Rhodium(IV) Oxide | RhO₂ | Rh₂O₃ + O₂ | ~850[4] | Air |

| Rhodium(IV) Oxide | RhO₂ | Rh + O₂ | ~1050[4] | Air |

Table 2: Phase Transition Temperatures of Rhodium(III) Oxide

| Compound | Initial Phase | Final Phase | Transition Temperature (°C) |

| Rhodium(III) Oxide (Rh₂O₃) | α-Rh₂O₃ (hexagonal) | β-Rh₂O₃ (orthorhombic) | > 750[1] |

Thermal Decomposition Pathways

The thermal decomposition of rhodium oxides follows distinct pathways depending on the starting material and the atmospheric conditions.

Caption: Decomposition pathways of rhodium oxides in air.

Experimental Protocols

The thermal stability of rhodium oxides is primarily investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Synthesis of this compound Precursors

Amorphous rhodium hydrous oxide, a common precursor, can be synthesized by precipitating a rhodium salt solution, such as Rh(NO₃)₃, with a base like NH₃·aq or NaOH.[5] The resulting precipitate is then washed and dried. Crystalline rhodium oxides can be obtained by the thermal treatment of these amorphous precursors or by direct oxidation of rhodium metal at elevated temperatures.[2][5]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material. These techniques are crucial for determining decomposition and phase transition temperatures.

Experimental Workflow:

Caption: General workflow for TGA/DTA analysis.

Typical Experimental Parameters:

-

Heating Rate: A controlled linear heating rate, often 10°C/min, is applied.[5]

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., argon) or a reactive atmosphere (e.g., air) to study oxidation and decomposition processes.[5] The thermal behavior of rhodium compounds can differ significantly depending on the atmosphere. For instance, heating amorphous rhodium hydrous oxide in argon can lead to partial autoreduction to rhodium metal.[5]

-

Sample Holder: Typically, a small amount of the powdered sample is placed in a ceramic or platinum crucible.

-

Reference Material (for DTA): An inert material, such as alumina (B75360) (Al₂O₃), is used as a reference.

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected decomposition and transition events, for example, from room temperature up to 1200°C.

Factors Influencing Thermal Stability

The thermal stability of this compound compounds can be influenced by several factors:

-

Precursor Material: The method of preparation and the nature of the precursor can affect the properties of the resulting oxide. For example, the thermal decomposition of amorphous rhodium hydrous oxide precursors is dependent on parameters like pH and aging time during their synthesis.[5]

-

Crystallinity and Particle Size: Nanocrystalline materials may exhibit different thermal behavior compared to their bulk counterparts.

-

Atmosphere: As mentioned, the presence of oxygen or an inert gas significantly impacts the decomposition pathway and products.[5]

-

Support Material: In catalytic applications, the interaction between this compound particles and the support material (e.g., alumina) can influence thermal stability.

Conclusion

This guide has provided a detailed overview of the thermal stability of rhodium(III) and rhodium(IV) oxides. The key takeaways are the distinct decomposition temperatures and pathways for Rh₂O₃ and RhO₂, with Rh₂O₃ being the more stable oxide. The phase transition of Rh₂O₃ from a hexagonal to an orthorhombic structure at elevated temperatures is also a critical characteristic. Understanding these thermal properties, determined through techniques like TGA and DTA, is essential for the effective application of rhodium-based materials in high-temperature processes.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of Rhodium‐Based Nanocrystals in a Metastable Phase and Evaluation of Their Thermal and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Rhodium Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of rhodium oxides in various solvents. Due to the exceptionally low solubility of anhydrous rhodium oxides, this guide integrates qualitative data with insights into the dissolution of hydrated forms and related rhodium compounds. It also outlines detailed experimental protocols for solubility determination and discusses the thermodynamic factors influencing the dissolution process.

Introduction to Rhodium Oxides

Rhodium, a member of the platinum group metals, forms several oxides, with the most common being Rhodium(III) oxide (Rh₂O₃) and Rhodium(IV) oxide (RhO₂). These compounds are characterized by their high thermal stability and remarkable resistance to chemical attack, rendering them "highly insoluble" in most common solvents.[1][2] Their inertness is a significant factor in their application in catalysis, electronics, and as protective coatings. However, this same property presents considerable challenges in their analysis and in processes requiring their dissolution.

This guide focuses on providing a detailed understanding of the solubility characteristics of these oxides, which is critical for professionals in materials science, catalysis, and drug development, where rhodium compounds may be used as catalysts or encountered as intermediates.

Solubility of Rhodium Oxides: A Tabular Summary

Quantitative solubility data for anhydrous rhodium oxides in standard solvents are scarce in the literature, a direct consequence of their extremely low solubility. The available information is predominantly qualitative. In contrast, the hydrated forms of rhodium(III) oxide exhibit significantly different solubility behaviors. This section summarizes the available data for different rhodium oxide species.

| Rhodium Compound | Formula | Solvent | Temperature | Solubility | Citations |

| Rhodium(III) Oxide | Rh₂O₃ | Water | Standard | Insoluble | [3][4] |

| Acetone | Standard | Insoluble | [3][4] | ||

| Concentrated Hydrochloric Acid | Standard | Insoluble | [3][4] | ||

| Nitric Acid | Standard | Insoluble | [3][4] | ||

| Aqua Regia | Standard | Insoluble | [3][4] | ||

| Rhodium(IV) Oxide | RhO₂ | Aqua Regia | Standard/Hot | Highly Insoluble | [5] |

| Hydrated Rhodium(III) Oxide (Pentahydrate) | Rh₂O₃·5H₂O | Acids | Standard | Soluble | [6][7] |

| Excess Alkali | Standard | Soluble | [6][7] | ||

| Hydrated Rhodium(III) Oxide (Trihydrate) | Rh₂O₃·3H₂O | Acids | Standard | Insoluble | [6][7] |

| Rhodium(III) Hydroxide | Rh(OH)₃ | Water | Standard | 100 µg/L | [8][9] |

| Hydrochloric Acid | Standard | Soluble | [9][10] | ||

| Acetone | Standard | Soluble | [9][10] | ||

| Alkali | Standard | Soluble | [9][10] |

Thermodynamic Considerations: The Pourbaix Diagram

The solubility and stability of rhodium oxides in aqueous environments are governed by the electrochemical potential (Eh) and pH. A Pourbaix diagram provides a graphical representation of the thermodynamically stable species of an element under different aqueous conditions. The diagram for the rhodium-water system illustrates the regions of stability for metallic rhodium (Rh), rhodium ions in solution (e.g., Rh³⁺), and its solid oxides (Rh₂O₃ and RhO₂).

Caption: Pourbaix diagram illustrating the stable forms of rhodium in water.

This diagram indicates that at low pH and sufficiently high potentials, rhodium exists as the soluble Rh³⁺ ion.[11][12] As the pH increases, the stability region of the solid oxide Rh₂O₃ is reached.[11] At even higher potentials, RhO₂ becomes the stable phase.[11] This thermodynamic map is a crucial tool for predicting the conditions under which rhodium oxides might be dissolved or precipitated.

Experimental Protocols for Solubility Determination

Determining the solubility of highly insoluble materials like rhodium oxides requires aggressive dissolution methods for sample preparation followed by sensitive analytical techniques for quantification.

Dissolution Methodologies

Standard solubility tests involving simple mixing in a solvent at room temperature are generally ineffective for anhydrous rhodium oxides. The following are more aggressive methods that can be adapted for solubility studies.

a) Fusion with Alkali Metal Bisulfates or Peroxides: This is a common method for bringing refractory oxides into solution.

-

Protocol:

-

Mix a known mass of finely powdered this compound with a 10-fold excess of a flux, such as sodium bisulfate (NaHSO₄) or barium peroxide (BaO₂).[13][14]

-

Heat the mixture in a porcelain or nickel crucible to a molten state (typically 600-950°C).[13]

-

Maintain the molten state for a period sufficient to ensure complete reaction (e.g., 1-2 hours).

-

Cool the melt and dissolve the resulting solid in a suitable dilute acid, such as hydrochloric acid.[13]

-

b) High-Pressure Acid Digestion: Forcing the dissolution in strong acids at elevated temperatures and pressures.

-

Protocol:

-

Place a known mass of the this compound sample in a high-pressure digestion vessel (e.g., a microwave digestion bomb).

-

Add a suitable volume of a strong acid or acid mixture, such as aqua regia or a mixture of hydrochloric and perchloric acids.[15]

-

Seal the vessel and heat to a high temperature (e.g., 220-280°C) for several hours.[15]

-

Allow the vessel to cool completely before opening in a fume hood.

-

Dilute the resulting solution to a known volume for analysis.

-

General Experimental Workflow for Solubility Measurement

The following workflow outlines a general procedure for determining the solubility of a this compound in a specific solvent, assuming some minimal dissolution occurs.

Caption: General experimental workflow for determining this compound solubility.

Analytical Quantification of Dissolved Rhodium

Due to the expected low concentrations of dissolved rhodium, highly sensitive analytical techniques are required.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most sensitive techniques for trace metal analysis, capable of detecting concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[16][17]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is also a robust and widely used technique for the determination of rhodium concentrations, typically in the parts-per-million (ppm) to high ppb range.

-

Atomic Absorption Spectroscopy (AAS): Another established technique for the quantification of metals in solution.

Sample Preparation for Analysis: Prior to analysis by these techniques, the sample (the supernatant from the solubility experiment) must be in a clear, acidic solution. An acid digestion step, as described in section 4.1.b, may be necessary to ensure all rhodium in the collected supernatant remains in solution and to match the matrix of the calibration standards.[16][18]

Conclusion

The anhydrous oxides of rhodium, Rh₂O₃ and RhO₂, are characterized by their extreme insolubility in a wide range of solvents under standard conditions. This inertness necessitates the use of aggressive dissolution techniques, such as fusion with oxidizing salts or high-pressure acid digestion, to bring them into solution for analysis. In contrast, the hydrated forms of rhodium(III) oxide show greater reactivity, with the pentahydrate being soluble in both acidic and alkaline media.

For researchers and professionals in fields where rhodium compounds are utilized, a thorough understanding of these solubility characteristics is paramount. While quantitative solubility data remains limited, the experimental protocols and thermodynamic considerations outlined in this guide provide a robust framework for approaching the dissolution and analysis of these challenging but important materials. Future research focusing on the precise quantification of this compound solubility under various conditions would be of significant value to the scientific community.

References

- 1. americanelements.com [americanelements.com]

- 2. osti.gov [osti.gov]

- 3. Rhodium(III) oxide hydrate [chembk.com]

- 4. 12036-35-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Rhodium(IV) oxide - Wikipedia [en.wikipedia.org]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Rhodium hydroxide|lookchem [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. goldrefiningforum.com [goldrefiningforum.com]

- 15. Acid Digestion for PGM Recycling Analysis with ICP-MS [dgm.inventum.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cais.uga.edu [cais.uga.edu]

magnetic properties of rhodium (III) oxide

An In-depth Technical Guide to the Magnetic Properties of Rhodium (III) Oxide

Abstract

Rhodium (III) oxide (Rh₂O₃) is a fascinating material exhibiting a range of magnetic behaviors that are intrinsically linked to its crystallographic polymorphs. This technical guide provides a comprehensive overview of the magnetic properties of the different phases of Rh₂O₃, intended for researchers, scientists, and professionals in drug development who may utilize rhodium-based compounds. The document details the synthesis, crystal structure, and magnetic characteristics of each polymorph, presenting quantitative data in structured tables and illustrating experimental workflows and conceptual relationships through diagrams.

Introduction to Rhodium (III) Oxide Polymorphism

Rhodium (III) oxide is known to exist in at least three distinct polymorphic forms, each synthesized under different conditions of temperature and pressure.[1] These structural variations are critical as they directly influence the material's electronic and magnetic properties. The primary polymorphs are:

-

Rh₂O₃ (I): A low-temperature, low-pressure form with a corundum-type structure.[1]

-

Rh₂O₃ (II): A high-pressure form.

-

Rh₂O₃ (III): A high-temperature, ambient-pressure form with an orthorhombic, corundum-related structure.[1]

The arrangement of RhO₆ octahedra within the crystal lattice of each polymorph dictates the nature of the magnetic interactions between the rhodium ions.[1]

Crystal Structure and Magnetic Properties of Rh₂O₃ Polymorphs

The magnetic behavior of rhodium (III) oxide is not uniform across its different structural forms. The Rh³⁺ ion in a low spin d⁶ configuration in an octahedral field is expected to be diamagnetic (S=0). However, deviations from ideal stoichiometry, structural distortions, and delocalization of electrons can lead to weak paramagnetic effects.

Rh₂O₃ (I) - Corundum Structure

The low-temperature form, Rh₂O₃-I, possesses the corundum structure with the space group R-3c.[2][3] This phase is reported to be a p-type semiconductor.[2] Above 200 K, it exhibits temperature-independent Pauli paramagnetism.[2] However, below 200 K, there is an observed increase in magnetic susceptibility as the temperature decreases, which suggests a magnetic phase transition.[2]

Rh₂O₃ (II) - High-Pressure Orthorhombic Structure

This high-pressure polymorph is a semiconductor.[2] Detailed magnetic data for this phase is less common in the literature, but it is generally considered to be non-magnetic.[4]

Rh₂O₃ (III) - Orthorhombic, Corundum-Related Structure

Rh₂O₃ (III) is described as a semimetal and exhibits Pauli paramagnetism.[1][5] This type of magnetism is characteristic of metals and semimetals where the magnetic susceptibility is weak and largely independent of temperature.[1] The lack of field dependency in its magnetic susceptibility measurements confirms the absence of ferromagnetic impurities.[1]

Summary of Magnetic Properties

The following table summarizes the key magnetic and structural properties of the different Rh₂O₃ polymorphs.

| Property | Rh₂O₃ (I) | Rh₂O₃ (II) | Rh₂O₃ (III) |

| Crystal System | Trigonal (Corundum) | Orthorhombic | Orthorhombic (Corundum-related) |

| Space Group | R-3c | Pbcn | Pbca |

| Magnetic Behavior | Pauli paramagnetic (>200 K); Magnetic transition (<200 K)[2] | Non-magnetic[4] | Pauli paramagnetic[1][5] |

| Electrical Nature | p-type semiconductor[2] | Semiconductor[2] | Semimetal[1] |

| Magnetic Moment | 0.00 µB/f.u. (predicted)[3] | 0.000 µB (predicted)[4] | Not explicitly reported, but expected to be very small. |

Experimental Protocols

The characterization of the involves precise synthesis of the desired polymorph followed by detailed magnetic and structural analysis.

Synthesis of Rh₂O₃ Polymorphs

The synthesis route is critical for obtaining a specific polymorph of Rh₂O₃.

-

Rh₂O₃ (I): This form is typically obtained by the decomposition of rhodium compounds such as hydrous oxide, nitrate, sulfate, or chloride at temperatures between 600-750°C.[1] Another method involves heating amorphous rhodium hydrous oxide, which first yields α-Rh₂O₃ (Rh₂O₃ I) and RhO₂, with the latter decomposing to pure α-Rh₂O₃ at higher temperatures.[6]

-

Rh₂O₃ (II): The high-pressure form is prepared under conditions of high pressure and temperature, for example, at 65 kbar and 1200°C.[2]

-

Rh₂O₃ (III): This polymorph can be synthesized by the oxidation of finely divided rhodium metal in an oxygen atmosphere at 800°C until a constant weight is achieved.[1]

Magnetic Susceptibility Measurements

Magnetic measurements are typically performed using a Faraday balance or a SQUID (Superconducting Quantum Interference Device) magnetometer.

A general procedure for measuring magnetic susceptibility is as follows:

-

A powdered sample of the specific Rh₂O₃ polymorph is placed in a sample holder.

-

The magnetic susceptibility is measured as a function of temperature, often from cryogenic temperatures (e.g., liquid nitrogen) up to room temperature or higher.[1]

-

Measurements are taken at a constant, high magnetic field strength (e.g., 10.4 kOe).[1]

-

The raw data is corrected for the diamagnetism of the core electrons.[1]

-

To check for ferromagnetic impurities, the field dependency of the susceptibility is measured at a constant temperature. A lack of dependency indicates the absence of such impurities.[1]

Structural Characterization

X-ray diffraction (XRD) and neutron diffraction are essential techniques to confirm the crystal structure of the synthesized Rh₂O₃ polymorph.[7][8] Rietveld refinement of the diffraction data is used to determine the lattice parameters and atomic positions accurately. Neutron diffraction is particularly useful for precisely locating the oxygen atoms due to its sensitivity to lighter elements.[8]

Relationship Between Crystal Structure and Magnetism

The magnetic properties of Rh₂O₃ are a direct consequence of its electronic structure, which is determined by the crystal lattice.

In the case of Rh₂O₃ (III), the orthorhombic structure involves face and edge sharing of the RhO₆ octahedra.[1] This sharing leads to a greater overlap of the Rh 4d and O 2p orbitals, resulting in the delocalization of electrons and the formation of energy bands. This band structure is responsible for its semimetallic character and the observed Pauli paramagnetism.[1]

For Rh₂O₃ (I), the corundum structure allows for a different degree of orbital overlap. The material behaves as a semiconductor, suggesting a larger band gap compared to the semimetallic Rh₂O₃ (III).[2] The magnetic transition below 200 K in Rh₂O₃ (I) is an interesting phenomenon that warrants further investigation, possibly through techniques like neutron diffraction at low temperatures, to understand the nature of the magnetic ordering.

Conclusion

The are highly dependent on its crystallographic form. While the Rh³⁺ ion is expected to be diamagnetic in a simple ionic model, the covalent interactions within the crystal lattice give rise to more complex behaviors. The high-temperature orthorhombic phase (Rh₂O₃ III) is a Pauli paramagnetic semimetal, a result of significant electron delocalization. The low-temperature corundum phase (Rh₂O₃ I) is a semiconductor that exhibits Pauli paramagnetism at higher temperatures and an intriguing magnetic transition below 200 K. A thorough understanding of the synthesis conditions is paramount for isolating specific polymorphs and accurately characterizing their distinct magnetic and electronic properties. This knowledge is crucial for applications where the magnetic signature of rhodium-containing materials is of importance.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. legacy.materialsproject.org [legacy.materialsproject.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Electronic Band Structure of Rhodium Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of rhodium oxides, with a primary focus on rhodium sesquioxide (Rh₂O₃) and rhodium dioxide (RhO₂). The information presented herein is curated from a range of theoretical and experimental studies, offering insights into the material's fundamental electronic properties crucial for applications in catalysis, electronics, and potentially drug development, where understanding redox properties and surface interactions is paramount.

Introduction to Rhodium Oxides

Rhodium oxides are a class of inorganic compounds with rhodium in various oxidation states. The most commonly studied phases are Rh₂O₃ and RhO₂. These materials are gaining significant interest due to their notable p-type conductivity, catalytic activity, and potential use in forming high-quality p-n heterojunctions.[1] A thorough understanding of their electronic band structure is essential for tailoring their properties for specific technological applications.

Crystal Structure of Rhodium Oxides

The electronic properties of a material are intrinsically linked to its crystal structure. Rhodium oxides crystallize in several forms, with the corundum-type structure being prevalent for Rh₂O₃.

Rhodium Sesquioxide (Rh₂O₃):

Rh₂O₃ commonly exists in a corundum-type structure belonging to the trigonal space group R-3c.[2][3] In this structure, each Rh³⁺ ion is octahedrally coordinated to six O²⁻ ions.[2][3] Another orthorhombic phase (space group Pbcn) is also known.[4][5]

Rhodium Dioxide (RhO₂):

RhO₂ adopts a rutile-type structure, which is common for metal dioxides. It crystallizes in the tetragonal P4₂/mnm space group, where each Rh⁴⁺ ion is octahedrally coordinated to six O²⁻ ions.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the electronic band structure and crystal lattice of various rhodium oxides as reported in the literature.

Table 1: Lattice Parameters of Rhodium Oxides

| Rhodium Oxide Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

| α-Rh₂O₃ | Trigonal | R-3c | 5.14 | 5.14 | 13.89 | 90 | 90 | 120 | [3] |

| α-Rh₂O₃ | Trigonal | R-3c | 5.577 | 5.577 | 5.577 | 90 | 90 | 120 | [2] |

| Rh₂O₃ | Orthorhombic | Pbcn | - | - | - | - | - | - | [4] |

| RhO₂ | Tetragonal | P4₂/mnm | - | - | - | - | - | - | [6] |

Table 2: Electronic Band Gap of Rhodium Oxides

| This compound Phase | Method | Band Gap Type | Band Gap (eV) | Source |

| α-Rh₂O₃ | Experimental | Indirect | 1.22 | [1][7] |

| α-Rh₂O₃ | Experimental | Direct | 3.40 | [1][7] |

| α-Rh₂O₃ | DFT (PBEsol) | Indirect | - | [1] |

| α-Rh₂O₃ | DFT (HSE06) | Indirect | 3.12 | [1] |

| α-Rh₂O₃ | DFT (HSE06) | Direct | 3.40 | [1] |

| α-Rh₂O₃ | DFT (GGA) | - | 0.2 | [8] |

| α-Rh₂O₃ | DFT+U (U=3.5 eV) | - | 1.14 | [8][9] |

| Rh₂O₃ (orthorhombic) | DFT | - | 0.569 | [4] |

Note: Different computational methods yield varying band gap values, often underestimating experimental values. The DFT+U method provides a correction that can lead to better agreement with experimental data.

Experimental and Computational Methodologies

The determination of the electronic band structure of rhodium oxides relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

While detailed experimental protocols are not exhaustively provided in the initial search, the primary methods for characterizing the electronic structure of materials like rhodium oxides include:

-

Optical Spectroscopy: Techniques like UV-Vis absorption spectroscopy are used to determine the optical band gap. The absorption of photons excites electrons from the valence band to the conduction band, and the energy at which absorption begins corresponds to the band gap.

-

X-ray Photoelectron Spectroscopy (XPS): This technique is used to probe the core level and valence band electronic states, providing information about the density of states and the chemical environment of the constituent atoms.

Computational Protocols: A DFT-Based Workflow

First-principles calculations based on Density Functional Theory (DFT) are the most common theoretical tools for investigating the electronic band structure of rhodium oxides.[1][8][10]

A typical workflow for these calculations is as follows:

-

Structure Definition: The calculation begins with the definition of the crystal structure, including the lattice parameters and atomic positions. This information is often obtained from experimental data.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This is an iterative process where the Kohn-Sham equations are solved until the electron density converges.

-

Band Structure Calculation: Using the converged electron density from the SCF step, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is also calculated. This provides further insight into the contributions of different atomic orbitals to the electronic bands.

To improve the accuracy of band gap calculations, especially for transition metal oxides with strongly correlated d-electrons, standard DFT methods are often extended:

-

DFT+U: This method adds a Hubbard U term to the DFT functional to better describe the on-site Coulomb interactions of localized d-electrons.[8][9]

-

Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a standard DFT exchange-correlation functional, often leading to more accurate band gap predictions.[1]

-

GW Approximation: This is a more computationally expensive method that goes beyond DFT to calculate the quasiparticle energies, providing a more accurate description of the electronic band structure.[1]

Visualizations

Computational Workflow for Electronic Band Structure

Caption: A typical workflow for the computational determination of electronic band structure using DFT.

Discussion and Conclusion

The electronic band structure of rhodium oxides, particularly Rh₂O₃, has been investigated through both experimental and theoretical approaches. The corundum-type α-Rh₂O₃ is an indirect band gap semiconductor with a significant difference between its indirect and direct band gaps.[1][7] Computational studies highlight the importance of using methods beyond standard DFT, such as DFT+U and hybrid functionals, to accurately predict the band gap and electronic properties of these materials.[1][8] The p-type conductivity of Rh₂O₃ arises from its valence band structure, which has contributions from both Rh 4d and O 2p orbitals.[1]

For professionals in drug development, the electronic properties of this compound surfaces are of particular interest. The Lewis acidity of these surfaces, which is related to the electronic structure, can influence their interaction with organic molecules and their catalytic activity in relevant reactions.

Further research is needed to fully elucidate the electronic properties of less-studied phases like RhO and to obtain more detailed experimental data to benchmark and refine theoretical models. A deeper understanding of the surface electronic structure and its interplay with adsorbates will be crucial for advancing the application of rhodium oxides in catalysis and other fields.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. mp-542734: Rh2O3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-1716: Rh2O3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]

- 5. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. web.stanford.edu [web.stanford.edu]

- 9. scispace.com [scispace.com]

- 10. [PDF] Surface Structure and Reactivity of this compound | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to Rhodium Oxides: CAS Numbers and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information regarding the Chemical Abstracts Service (CAS) numbers and comprehensive safety data for two common forms of rhodium oxide: Rhodium(III) oxide and Rhodium(IV) oxide. This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in activities involving these compounds.

Chemical Identification and Physical Properties

Rhodium oxides are inorganic compounds of rhodium and oxygen. The two most prevalent forms are Rhodium(III) oxide (Rh₂O₃) and Rhodium(IV) oxide (RhO₂). Their identification and key physical and chemical properties are summarized below.

Table 1: Chemical Identification of Rhodium Oxides

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| Rhodium(III) oxide | 12036-35-0[1][2][3] | Rh₂O₃ | 253.81[1][2] | Dirhodium trioxide, Rhodium sesquioxide[2] |

| Rhodium(IV) oxide | 12137-27-8[4][5][6][7] | RhO₂ | 134.90[4] | Rhodium dioxide[4] |

Table 2: Physical and Chemical Properties of Rhodium Oxides

| Property | Rhodium(III) oxide (CAS: 12036-35-0) | Rhodium(IV) oxide (CAS: 12137-27-8) |

| Appearance | Grayish-black or black powder[8] | Black crystalline solid[7][9] |

| Odor | Odorless[8] | Not available |

| Melting Point | 1100 °C (decomposes)[8] | 1050 °C (decomposes)[7][9] |

| Density | 8.2 g/cm³[2] | 7.2 g/cm³[7][9] |

| Solubility | Insoluble in water and acids[3] | Insoluble in water and aqua regia[7] |

| Stability | Stable under normal conditions[8] | Stable under normal conditions |

Safety and Hazard Information

Understanding the potential hazards associated with rhodium oxides is crucial for ensuring laboratory safety. The following tables summarize the GHS classification and potential health effects.

Table 3: GHS Hazard Classification

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| Rhodium(III) oxide | Warning | H315: Causes skin irritationH319: Causes serious eye irritation[10] | |

| Rhodium(IV) oxide | Not classified as hazardous according to GHS[9][11] | No signal word[9] | None[9] |

Table 4: Summary of Potential Health Effects and First Aid Measures

| Exposure Route | Rhodium(III) oxide (CAS: 12036-35-0) | Rhodium(IV) oxide (CAS: 12137-27-8) | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[12] Chronic inhalation may lead to respiratory sensitization.[8] | May cause respiratory irritation. | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][12] |

| Skin Contact | Causes skin irritation.[10] | May cause mild skin irritation.[13] | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12] |

| Eye Contact | Causes serious eye irritation.[10] | May cause eye irritation.[13] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][12] |

| Ingestion | May cause gastrointestinal irritation.[12] | May be harmful if swallowed.[13] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12] |

Occupational Exposure Limits

Adherence to established occupational exposure limits is essential to minimize health risks.

Table 5: Occupational Exposure Limits for Rhodium Compounds

| Organization | Limit Value (as Rh) | Notes |

| OSHA (PEL) | 0.1 mg/m³ | Respirable fraction[8] |

| ACGIH (TLV) | 1 mg/m³ | [8] |

| NIOSH (REL) | 0.1 mg/m³ (TWA) | [3] |

| NIOSH (IDLH) | 100 mg/m³ | [3] |

Handling, Storage, and Disposal

Proper handling and storage procedures are critical for the safe use of rhodium oxides.

Table 6: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area, preferably in a chemical fume hood.[8] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[8][12] |

| Handling Practices | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from combustible materials and incompatible substances such as strong reducing agents.[12][15] |

| Spill and Leak Procedures | For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For major spills, evacuate the area and follow emergency procedures.[14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Due to its value, recovery and recycling are often preferred.[4] |

Experimental Protocols and Methodologies

Acute Inhalation Toxicity Assessment

The OECD Test Guideline 403 for Acute Inhalation Toxicity provides a standardized method for assessing the potential hazards of inhaled substances.[16][17][18]

Methodology Overview:

-

Test Substance Preparation: The this compound powder is aerosolized to create a respirable atmosphere within an inhalation chamber. Particle size distribution is characterized to ensure it is within the desired range for inhalation.[19]

-

Animal Model: Typically, young adult rats are used.[16]

-

Exposure: Animals are exposed to a specific concentration of the test substance for a defined period (usually 4 hours). Both nose-only and whole-body exposure systems can be used, with nose-only being preferred for aerosols.[19][20]

-

Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity, morbidity, and mortality. Body weight is monitored regularly.[16]

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

-

Data Analysis: The median lethal concentration (LC50) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.

In Vitro Cytotoxicity Assessment

In vitro assays are valuable for initial screening of the cytotoxic potential of nanoparticles. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.[21][22]

Methodology Overview:

-

Cell Culture: A suitable human cell line (e.g., lung epithelial cells) is cultured in a 96-well plate.[22]

-

Nanoparticle Preparation: A stock solution of this compound nanoparticles is prepared and dispersed in the cell culture medium at various concentrations.

-

Cell Treatment: The cultured cells are exposed to the different concentrations of the nanoparticle suspension for a specific duration (e.g., 24 hours).[22]

-

MTT Assay: After the exposure period, the MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[22]

-

Data Acquisition: The amount of formazan produced is proportional to the number of viable cells. The absorbance of the formazan solution is measured using a spectrophotometer.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The concentration that causes a 50% reduction in cell viability (IC50) can be determined.

Visualized Workflows and Relationships

General Handling Workflow for this compound Powders

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound powders in a laboratory setting.

Hazard Mitigation Hierarchy for Rhodium Oxides

Caption: A diagram showing the hierarchy of controls for mitigating hazards associated with rhodium oxides, from most to least effective.

References

- 1. Cas 12036-35-0,this compound | lookchem [lookchem.com]

- 2. Rhodium(III) oxide 99.8 12036-35-0 [sigmaaldrich.com]

- 3. This compound | 12036-35-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. americanelements.com [americanelements.com]

- 7. Rhodium(IV) oxide - Wikipedia [en.wikipedia.org]

- 8. This compound - ESPI Metals [espimetals.com]

- 9. elementschina.com [elementschina.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. This compound (RhO2) | O2Rh | CID 82936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. colonialmetals.com [colonialmetals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.dk [fishersci.dk]

- 16. eurolab.net [eurolab.net]

- 17. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 18. oecd.org [oecd.org]

- 19. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 22. aimdrjournal.com [aimdrjournal.com]

A Technical Guide to the Forms and Properties of Rhodium Oxides for Scientific and Developmental Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rhodium oxides, with a particular focus on their synthetic forms, properties, and characterization, given the absence of naturally occurring rhodium oxide minerals. This document is intended to serve as a core reference for professionals engaged in research and development who may utilize rhodium-based compounds in their work.

Natural Occurrence of Rhodium: A Precursor to Understanding its Oxides

Rhodium (Rh) is an exceptionally rare precious metal, belonging to the platinum group metals (PGMs). Its occurrence in the Earth's crust is estimated to be as low as 0.0002 parts per million.[1] Contrary to what might be expected, rhodium is not found naturally in the form of oxides. Instead, it primarily occurs in the following forms:

-

Native Metal and Alloys: Rhodium is most commonly found as a free metal or in alloys with other PGMs such as platinum, palladium, and iridium.

-

Sulfide and Arsenide Minerals: A limited number of minerals contain rhodium as a key constituent, none of which are oxides. These are typically sulfides and arsenides.[1]

A summary of notable rhodium-containing minerals is presented in Table 1. This underscores that any application or study of rhodium oxides necessitates the use of synthetically produced materials.

| Mineral Name | Chemical Formula | Crystal System |

| Bowieite | (Rh,Ir,Pt)₂S₃ | Orthorhombic |

| Rhodplumsite | Rh₃Pb₂S₂ | Trigonal |

| Cherepanovite | RhAs | Orthorhombic |

| Cuprorhodsite | (Cu,Fe)Rh₂S₄ | Cubic |

| Hollingworthite | (Rh,Pt,Pd)AsS | Cubic |

| Miassite | Rh₁₇S₁₅ | Cubic |

Table 1: Principal Mineral Forms of Rhodium. The table lists some of the few known rhodium-containing minerals, highlighting that they are primarily sulfides and arsenides, not oxides.[1]

Synthetic Rhodium Oxides: Forms, Structures, and Properties

For practical applications in research and industry, rhodium oxides are synthesized in various forms. The two most common and well-characterized rhodium oxides are rhodium(III) oxide (Rh₂O₃) and rhodium(IV) oxide (RhO₂).

Rhodium(III) Oxide (Rh₂O₃)

Rhodium(III) oxide, also known as rhodium sesquioxide, is the most stable oxide of rhodium. It is a gray or black solid that is insoluble in water and most acids.[2][3] Rh₂O₃ exists in several polymorphs, with the hexagonal (corundum-type) and orthorhombic structures being the most significant. The hexagonal form is stable at lower temperatures and transforms into the orthorhombic structure at temperatures above 750°C.[1][2]

Rhodium(IV) Oxide (RhO₂)

Rhodium(IV) oxide, or rhodium dioxide, is another important oxide of rhodium. It typically has a rutile-type tetragonal crystal structure.[4] Unlike the semiconducting or insulating nature of Rh₂O₃, RhO₂ exhibits metallic conductivity.[4]

The quantitative properties of these primary rhodium oxides are summarized in the tables below for ease of comparison.

| Property | Rhodium(III) Oxide (Rh₂O₃) | Rhodium(IV) Oxide (RhO₂) |

| Molar Mass | 253.81 g/mol | 134.90 g/mol |

| Appearance | Dark grey/black powder | Black solid |

| Density | ~8.20 g/cm³ | ~7.5 g/cm³ |

| Melting Point | Decomposes at ~1100-1150°C[2][3] | Decomposes at lower temperatures than Rh₂O₃ |

| Solubility | Insoluble in water and aqua regia[2][3] | Insoluble in water |

Table 2: Physical and Chemical Properties of Common Rhodium Oxides.

| Oxide Form | Crystal System | Space Group | Lattice Parameters (Å) |

| Rh₂O₃ (Hexagonal) | Trigonal (Corundum) | R-3c | a = 5.127, c = 13.853[2] |

| Rh₂O₃ (Orthorhombic) | Orthorhombic | Pbcn | a = 5.16, b = 5.44, c = 7.26 |

| RhO₂ | Tetragonal (Rutile) | P4₂/mnm | a = 4.486, c = 3.088 |

Table 3: Crystallographic Data for Rhodium Oxides.

Synthesis and Experimental Protocols

The synthesis of rhodium oxides can be achieved through various methods, leading to different forms such as bulk powders, thin films, or nanoparticles. Below are detailed methodologies for key synthesis and characterization techniques.

Synthesis Protocols

This method is a straightforward approach to produce bulk or thin-film rhodium(III) oxide.

-

Objective: To synthesize Rh₂O₃ by heating rhodium metal in the presence of oxygen.

-

Apparatus: High-temperature furnace, quartz tube, rhodium foil or powder, oxygen gas supply.

-

Procedure:

-

Place the rhodium metal (foil or powder) in a quartz boat and insert it into the quartz tube within the furnace.

-

Purge the tube with an inert gas (e.g., argon) to remove any atmospheric contaminants.

-

Introduce a controlled flow of oxygen into the quartz tube.

-

Heat the furnace to a temperature between 600°C and 1000°C. The oxidation to Rh₂O₃ typically occurs above 600°C.[5]

-

Maintain the temperature for a specified duration (e.g., several hours) to ensure complete oxidation.

-

Cool the furnace down to room temperature under the oxygen atmosphere.

-

The resulting material is rhodium(III) oxide.

-

This technique is employed to deposit thin films of this compound onto a substrate.

-

Objective: To deposit a thin film of RhO₂ or Rh₂O₃ on a substrate.

-

Apparatus: Sputtering system with a rhodium target, substrate holder with heating capabilities, argon and oxygen gas inlets, RF or DC power supply.

-

Procedure:

-

Mount the desired substrate (e.g., silicon wafer, glass) onto the substrate holder.

-

Evacuate the sputtering chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

-

Introduce argon gas into the chamber to create a plasma.

-

Introduce oxygen as a reactive gas. The ratio of argon to oxygen will influence the stoichiometry of the resulting oxide film.

-

Apply power to the rhodium target to initiate sputtering.

-

The substrate temperature can be controlled to influence the crystallinity and phase of the deposited film. For instance, deposition at lower temperatures (below 150°C) can favor the formation of RhO₂, while higher temperatures can lead to the formation of semiconducting Rh₂O₃.[6]

-

After the desired film thickness is achieved, turn off the power and gas supplies and allow the substrate to cool.

-

This method is suitable for producing this compound nanoparticles with controlled size and morphology.

-

Objective: To synthesize Rh₂O₃ nanoparticles.

-

Apparatus: Teflon-lined stainless-steel autoclave, oven, rhodium salt precursor (e.g., RhCl₃·xH₂O), precipitating agent (e.g., NaOH or NH₄OH), solvent (e.g., deionized water).

-

Procedure:

-

Dissolve a rhodium salt precursor in deionized water to form a solution of a specific concentration.

-

Add a precipitating agent dropwise while stirring to form a rhodium hydroxide (B78521) precipitate.

-

Transfer the resulting suspension into a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-200°C) for a specific duration (e.g., 12-24 hours).

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain this compound nanoparticles. Further calcination at higher temperatures can be performed to improve crystallinity.

-

Characterization Protocols

-

Objective: To determine the crystal structure and phase purity of the synthesized this compound.

-

Apparatus: X-ray diffractometer with a Cu Kα radiation source.

-

Procedure:

-

Prepare a powder sample or a thin film on a substrate.

-

Mount the sample in the diffractometer.

-

Set the scanning parameters, including the 2θ range (e.g., 20-80 degrees), step size, and scan speed.

-

Run the XRD scan to obtain the diffraction pattern.

-

Compare the obtained peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the this compound phase(s) present.[7][8]

-

-

Objective: To determine the elemental composition and oxidation states of rhodium and oxygen in the sample.

-

Apparatus: X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Procedure:

-

Mount the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Perform a survey scan to identify all the elements present on the surface.

-

Perform high-resolution scans of the Rh 3d and O 1s core level regions.

-

Calibrate the binding energy scale using the C 1s peak (284.8 eV) from adventitious carbon.

-

Deconvolute the high-resolution spectra to identify the different chemical states. For rhodium, the binding energy of the Rh 3d₅/₂ peak for metallic Rh is around 307.2 eV, while for Rh³⁺ in Rh₂O₃, it is shifted to a higher binding energy of approximately 308.3 eV.[9]

-

-

Objective: To obtain information about the vibrational modes of the rhodium-oxygen bonds, which is characteristic of the specific oxide phase.

-

Apparatus: Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm), microscope, and a CCD detector.

-

Procedure:

-

Place the sample under the microscope objective.

-

Focus the laser onto the sample surface.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a good signal-to-noise ratio while avoiding sample damage.

-

Acquire the Raman spectrum.

-

The characteristic Raman peaks for Rh₂O₃ are typically observed in the range of 200-800 cm⁻¹.[10]

-

Visualizing Relationships and Workflows

To better illustrate the relationships between different forms of this compound and the experimental processes, the following diagrams are provided.

Figure 1: Synthesis pathways for different forms of this compound.

Figure 2: Temperature-induced phase transformations of Rh₂O₃.

Conclusion

While this compound does not occur naturally, its synthetic forms, particularly Rh₂O₃ and RhO₂, are of significant interest to the scientific and industrial communities due to their unique catalytic and electronic properties. This guide has provided a detailed overview of the occurrence of elemental rhodium, the properties of its synthetic oxides, and comprehensive protocols for their synthesis and characterization. The provided data and methodologies are intended to support researchers and professionals in the effective utilization and further investigation of these important materials.

References

- 1. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. This compound | 12036-35-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (RhO2) | 12137-27-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. h-and-m-analytical.com [h-and-m-analytical.com]

- 8. MyScope [myscope.training]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Theoretical Studies on Rhodium Oxide Surfaces

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the theoretical and computational methodologies used to study the surfaces of rhodium oxides. It focuses on the structural, electronic, and catalytic properties of Rh₂O₃ and RhO₂, summarizing key quantitative data and outlining the computational protocols used to derive them.

Introduction

Rhodium and its oxides are critical components in a wide array of catalytic applications, most notably in automotive converters for the reduction of NOx and the oxidation of CO.[1][2] Under realistic operating conditions, rhodium metal surfaces readily oxidize to form thin films or bulk oxides, significantly altering their catalytic behavior.[1] Understanding the surface structure, stability, and reactivity of these oxide phases is paramount for designing more efficient and durable catalysts.

Theoretical studies, predominantly based on Density Functional Theory (DFT), have become indispensable tools for elucidating the atomic-scale properties of rhodium oxide surfaces.[3][4] These computational approaches allow researchers to model surface terminations, predict electronic structures, map out reaction pathways, and understand the fundamental principles governing their catalytic activity. This guide delves into the core theoretical methods, presents key findings from the literature, and provides standardized protocols for computational studies in this field.

The primary this compound phases of interest are the corundum Rh₂O₃ (Phase I) and the rutile-phase RhO₂.[1] Theoretical work has largely focused on the low-index surfaces of the corundum phase, such as the (0001) "c-cut" and (11̅02) "r-cut" surfaces, to determine their thermodynamic stability and reactivity under various environmental conditions.[1][3]

Theoretical Methodologies

The foundation of modern theoretical surface science is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5]

Density Functional Theory (DFT) and DFT+U

Standard DFT calculations are performed using a plane-wave basis set and projector-augmented wave (PAW) pseudopotentials. The choice of the exchange-correlation functional is critical, with the Generalized Gradient Approximation (GGA) being a common choice for metallic and oxide systems.

However, for transition metal oxides like Rh₂O₃, standard DFT functionals often fail to accurately describe the strongly correlated d-electrons. This leads to a significant underestimation of the material's band gap, a phenomenon known as the self-interaction error.[1] To correct this, an on-site Coulombic interaction term (U) is added to the Hamiltonian, a method known as DFT+U. For Rh₂O₃, a U value of 3.5 eV has been shown to correct the calculated band gap to be in reasonable agreement with experimental values.[1][3]

Surface Slab Models

To simulate a surface, a "slab model" is constructed. This involves cleaving the optimized bulk crystal structure along a specific crystallographic plane. The resulting slab is periodic in two dimensions, creating a surface, and is separated from its periodic images in the third dimension by a vacuum layer (typically >15 Å) to prevent interaction between slabs. The bottom layers of the slab are often fixed to their bulk positions, while the top layers are allowed to relax until the forces on the atoms are minimized.

Ab Initio Atomistic Thermodynamics

To determine the most stable surface termination under realistic temperature and pressure conditions, DFT calculations are combined with a thermodynamic framework. The surface free energy (γ) is calculated as a function of the oxygen chemical potential (μO), which is itself dependent on temperature and O₂ partial pressure. This allows for the construction of a surface phase diagram, predicting which surface termination (e.g., metal-terminated or oxygen-terminated) is thermodynamically favorable under specific environmental conditions.[3]

Experimental Protocol: Computational Details for a Typical Rh₂O₃ Surface Study

-

Bulk Optimization:

-

Select the crystal structure for the this compound phase of interest (e.g., corundum Rh₂O₃, space group R-3c).

-

Perform a full geometry optimization of the bulk unit cell using DFT (e.g., with the PBE functional). Both lattice parameters and atomic positions are relaxed.

-

If studying electronic properties, perform a subsequent DFT+U calculation with an appropriate U value (e.g., 3.5 eV for Rh₂O₃) on the optimized geometry to obtain an accurate band gap and density of states (DOS).[1]

-

-

Surface Slab Construction:

-

Cleave the optimized bulk structure along the desired crystallographic plane (e.g., (0001)).

-

Create a symmetric or asymmetric slab of sufficient thickness (e.g., at least three trilayers of O-Rh-O).

-

Add a vacuum region of at least 15 Å perpendicular to the surface to separate periodic images.

-

-

Surface Relaxation:

-

Fix the coordinates of the atoms in the bottom layer(s) of the slab to their bulk-truncated positions.

-

Allow the atoms in the upper layers to fully relax until the Hellmann-Feynman forces are below a convergence threshold (e.g., < 0.01 eV/Å).

-

-

Property Calculation:

-

Surface Energy: Calculate the total energy of the relaxed slab and the bulk material to determine the surface formation energy.

-

Adsorption: Place an adsorbate molecule (e.g., CO, N₂O) on the relaxed surface at a high-symmetry site. Relax the system to find the optimal adsorption geometry and calculate the adsorption energy.[6]

-

Reaction Pathway: Use methods like the Nudged Elastic Band (NEB) or Dimer method to locate the transition state and calculate the activation barrier for a surface reaction.

-

Data Presentation: Structural and Electronic Properties

Theoretical calculations provide key quantitative data that can be directly compared with experimental measurements.

Table 1: Bulk Rh₂O₃ (Corundum) Lattice Parameters and Bond Lengths

| Parameter | DFT (GGA) | DFT+U (U=3.5 eV) | Experimental |

| Lattice Constant 'a' (Å) | >1% larger than exp. | Slightly smaller than DFT | 5.127 |

| Lattice Constant 'c' (Å) | >1% larger than exp. | Slightly smaller than DFT | 13.853 |

| Rh-O Bond Length 1 (Å) | 2.03[1] | - | - |

| Rh-O Bond Length 2 (Å) | 2.07[1] | - | - |

| Data sourced from references[1][7][8]. The DFT calculations show good agreement with experimental values, typically overestimating by about 1%. |

Table 2: Bulk Rh₂O₃ Electronic Band Gap

| Method | Calculated Band Gap (eV) | Type |

| DFT (GGA) | 0.20 - 0.51[1][3] | - |

| DFT+U (U=3.5 eV) | 1.14[1][3] | - |

| Experimental | 1.22[3] | Indirect |

| Experimental | 3.4[3] | Direct |

| Standard DFT severely underestimates the band gap, while the DFT+U method provides a value in excellent agreement with the experimental indirect band gap.[1][3] |

Key Findings from Theoretical Studies

Surface Structure and Stability

Theoretical studies combined with experimental observations have revealed that the surface of Rh₂O₃(0001) is not a simple bulk termination. Instead, it is terminated by an O-Rh-O trilayer, which structurally resembles a RhO₂ surface oxide.[9][10] This finding is crucial for understanding its distinct catalytic properties. Using ab initio thermodynamics, studies have shown that oxygen-terminated surfaces of both the c-cut and r-cut of Rh₂O₃ are stable at higher oxygen chemical potentials.[3][11] These oxygen-rich surfaces are predicted to be highly reactive.[3]

Electronic Properties and Reactivity

The electronic structure is closely linked to surface reactivity. DFT calculations indicate that Rh₂O₃ surfaces exhibit high Lewis acidity, meaning they have strong electron-acceptor sites.[3] This acidity is thought to be a key factor in the high catalytic activity observed for reactions like N₂O decomposition, where the surface can effectively interact with the reactant molecules.[3] The density of states (DOS) shows that the valence and conduction bands are primarily composed of Rh 4d and O 2p orbitals. The application of the DFT+U correction primarily shifts the unoccupied conduction band states to higher energies, widening the band gap.[1]

Catalytic Applications: CO and N₂O Reactions

-

CO Oxidation: Rhodium oxides play a complex role in CO oxidation. While some bulk oxides are considered inactive, specific thin surface oxides are believed to be the active phase under realistic reaction conditions.[12][13][14] Theoretical models of Rh-oxide clusters on supports like CeO₂(111) show that the formation of a two-dimensional Rh-oxide film is energetically favorable and that this surface oxide is the likely active site.[12]

-

N₂O Decomposition: The high Lewis acidity of Rh₂O₃ surfaces predicted by DFT calculations helps explain their high reactivity towards N₂O decomposition.[3] Computational studies have investigated the adsorption and decomposition pathways of N₂O on rhodium surfaces, identifying stable adsorption configurations and transition states for the reaction.[6]

Visualizations

The following diagrams illustrate key concepts and workflows used in the theoretical study of this compound surfaces.

Caption: A typical computational workflow for theoretical studies of catalyst surfaces.

Caption: A schematic of a surface slab model used in periodic DFT calculations.

Caption: A conceptual diagram of a catalytic cycle for CO oxidation on a this compound surface.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. tudelft.nl [tudelft.nl]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]